molecular formula C20H15ClFN3O6 B5266343 6-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

6-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

Cat. No.: B5266343
M. Wt: 447.8 g/mol
InChI Key: TYUISJRCWHEEKE-ALCCZGGFSA-N
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Description

6-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

6-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

6-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is unique due to its combination of functional groups and the pyrimidine core, which confer specific chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

6-[(Z)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O6/c1-30-16-8-6-11(5-7-15-18(25(28)29)19(26)24-20(27)23-15)9-17(16)31-10-12-13(21)3-2-4-14(12)22/h2-9H,10H2,1H3,(H2,23,24,26,27)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUISJRCWHEEKE-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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